![molecular formula C7H12Br2ClN B13007229 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dibromo-6-methyl-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound with a unique structure that includes two bromine atoms and a nitrogen atom within its bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the methyl group, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Debrominated products.
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
科学研究应用
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the nitrogen atom within the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Methyl 3,4-dibromo-1,6-dimethyl-7-azabicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to the presence of two bromine atoms at the 7,7-positions, which significantly influence its chemical reactivity and potential applications. The bicyclic structure with a nitrogen atom also contributes to its distinct properties compared to other similar compounds.
属性
分子式 |
C7H12Br2ClN |
|---|---|
分子量 |
305.44 g/mol |
IUPAC 名称 |
7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H |
InChI 键 |
BQUGFWAXSNUFKN-UHFFFAOYSA-N |
规范 SMILES |
CC12CCNCC1C2(Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
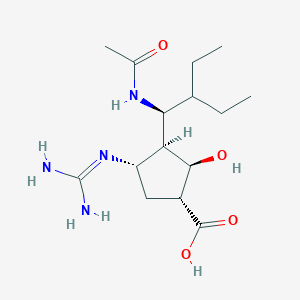

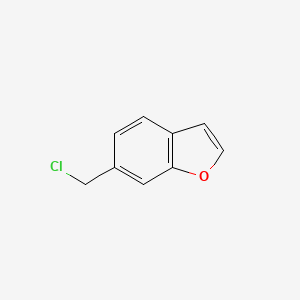
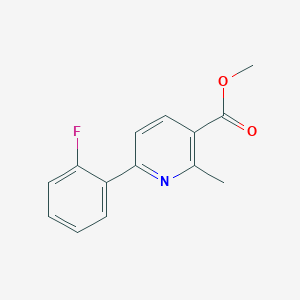

![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
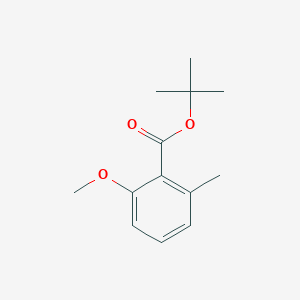
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
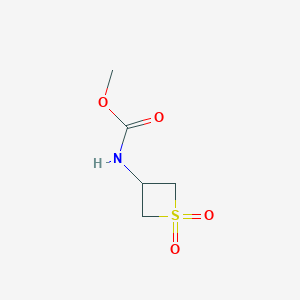

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)

